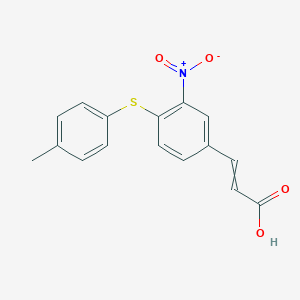
3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid (NTPAA) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. NTPAA is a nitro-containing compound that has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
科学的研究の応用
Optoelectronic Properties
The molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which shares structural similarities with 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid, has been studied for its optoelectronic properties. It's used in dye-sensitized solar cells (DSSC) and exhibits promising attributes as a nonlinear optical material due to its significant dipole moment, polarizability, and hyperpolarizability. These properties are crucial for applications in optoelectronics, including solar energy conversion and optical data storage (Fonkem et al., 2019).
Polymer Chemistry
Polymer chemistry utilizes derivatives of acrylic acid, similar to this compound, for various applications. For instance, poly(acrylic acid) and its derivatives have been employed in the formation of multilayered polyelectrolyte films. These films, through photohydrolysis, can modify their chemical composition, influencing properties like photoreactivity and thermal stability (Jensen et al., 2004). Additionally, acrylate monomers with aggregation-induced emission attributes, synthesized through reactions involving phenol and acryloyl chloride, have been used to create high molecular-weight AIE-active polymers. These have potential applications in the detection of nitro compounds, leveraging their significant fluorescence quenching capabilities (Zhou et al., 2014).
Catalysis and Environmental Applications
In catalysis and environmental science, derivatives of acrylic acid have shown utility in the hydrogenation of nitro-compounds. Rhodium catalysts supported on poly[acrylic acid]/Al2O3 composites, for example, have been effective in the chemoselective hydrogenation of aromatic nitro-compounds, converting them to amino compounds (Campos et al., 2015). Additionally, acrylate monomer derivatives have been used to create dual pH and temperature responsive polymeric sensors, which are highly sensitive to environmental changes and can be utilized for monitoring various chemical processes (Eftekhari‐Sis & Ghahramani, 2015).
特性
IUPAC Name |
(E)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-2-6-13(7-3-11)22-15-8-4-12(5-9-16(18)19)10-14(15)17(20)21/h2-10H,1H3,(H,18,19)/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXVYNJSAWEML-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)


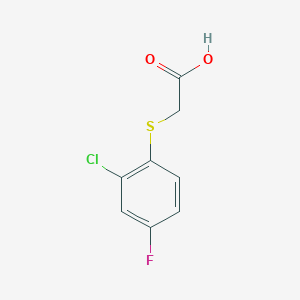
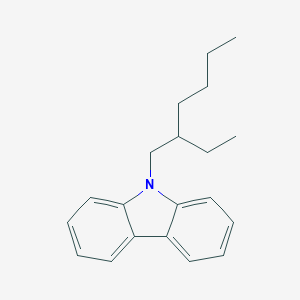
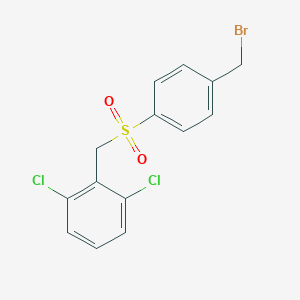

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)
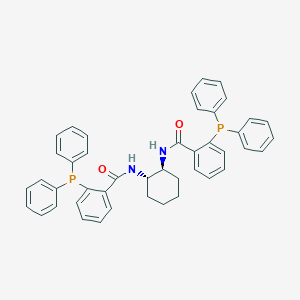

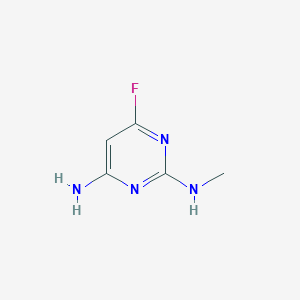

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

